1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazinedihydrochloride

Pre-formulation In vitro assay Salt selection

1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride (free base CAS 923824-86-6; dihydrochloride salt typically CAS 1052550-57-8) is a heterocyclic small molecule (free base MW 250.32 g/mol; salt MW 286.78 g/mol) comprising a thiophen-3-yl substituent linked to a 1,2,4-oxadiazole ring and a piperazine moiety that is formulated as the dihydrochloride. The piperazine bridge provides two protonatable nitrogen sites, while the 1,2,4-oxadiazole core contributes to an XLogP3 of 0.7 (free base) and a topological polar surface area (TPSA) of 82.4 Ų, positioning the compound within a favorable drug-like property space for central nervous system (CNS) and peripheral target exploration.

Molecular Formula C11H16Cl2N4OS
Molecular Weight 323.2 g/mol
Cat. No. B13536102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazinedihydrochloride
Molecular FormulaC11H16Cl2N4OS
Molecular Weight323.2 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=NC(=NO2)C3=CSC=C3.Cl.Cl
InChIInChI=1S/C11H14N4OS.2ClH/c1-6-17-8-9(1)11-13-10(16-14-11)7-15-4-2-12-3-5-15;;/h1,6,8,12H,2-5,7H2;2*1H
InChIKeyOVCAROREUABCQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine Dihydrochloride: Core Physicochemical and Structural Identity


1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride (free base CAS 923824-86-6; dihydrochloride salt typically CAS 1052550-57-8) is a heterocyclic small molecule (free base MW 250.32 g/mol; salt MW 286.78 g/mol) comprising a thiophen-3-yl substituent linked to a 1,2,4-oxadiazole ring and a piperazine moiety that is formulated as the dihydrochloride . The piperazine bridge provides two protonatable nitrogen sites, while the 1,2,4-oxadiazole core contributes to an XLogP3 of 0.7 (free base) and a topological polar surface area (TPSA) of 82.4 Ų, positioning the compound within a favorable drug-like property space for central nervous system (CNS) and peripheral target exploration .

Why 1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine Dihydrochloride Cannot Be Replaced by In-Class Oxadiazole Analogs


Substitution with close analogs such as 1,3,4-oxadiazole regioisomers or alternative thiophene/piperazine tethers is not equivalent because the 1,2,4-oxadiazole nucleus consistently displays a lipophilicity that is approximately one log D unit (~10-fold) higher than its 1,3,4-oxadiazole matched pair . Furthermore, the specific 3-thiophenyl topology (vs. 2-thiophenyl or phenyl replacements) alters the electron distribution and hydrogen-bonding capacity of the oxadiazole core, directly impacting target engagement . The dihydrochloride salt form also provides aqueous solubility (≥38 mg/mL in simulated gastric fluid) critical for consistent in vitro assay dosing—a parameter that strongly depends on counterion identity and crystallinity and cannot be assumed for related free bases or alternative salts . These property shifts mean that even compounds with similar structural drawings cannot be interchanged without re-optimizing the ADMET and potency profile.

Quantitative Differentiation Evidence for 1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine Dihydrochloride


Aqueous Solubility Advantage of the Dihydrochloride Salt vs. Free Base and Alternative Salts

The dihydrochloride salt of 1-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine exhibits an aqueous solubility of at least 38 mg/mL in simulated gastric fluid at 25°C, directly measured via a standardized physicochemical assay . In contrast, the unprotonated free base form (CAS 923824-86-6) demonstrates substantially lower aqueous solubility, consistent with its moderately lipophilic XLogP3 of 0.7 and limited ionization capacity at neutral pH . This solubility differential directly impacts the maximum achievable concentration in cell-based assays and in vivo formulations, where sub-saturating conditions can lead to false-negative results in dose-response studies.

Pre-formulation In vitro assay Salt selection Solubility

Increased Hydrogen-Bond Acceptor Capacity vs. 1,3,4-Oxadiazole and Thiadiazole Analogs

The 1,2,4-oxadiazole heterocycle in the target compound provides a computed hydrogen-bond acceptor count of 6 (free base) and a topological polar surface area of 82.4 Ų, as reported by PubChem (Cactvs 3.4.8.18) . This is in contrast to 1,3,4-oxadiazole regioisomers, which possess a higher dipole moment and an additional hydrogen-bond acceptor capability due to the adjacency of the two nitrogen atoms, leading to systematically lower log D values (median difference ~1.2 log D units) and altered solvation energetics . The 1,2,4-oxadiazole arrangement in this compound preserves a moderate lipophilicity while maintaining sufficient H-bond acceptor capacity for target engagement, a balance that is quantitatively distinct from the 1,3,4-isomer class .

Medicinal chemistry Molecular recognition Bioisosterism Hydrogen bonding

Conformational Anchoring via Piperazine pKa (~9.5): Ionic Interaction Potential vs. Non-Basic Linkers

The piperazine ring in the target compound possesses protonatable nitrogen atoms with a pKa of approximately 9.5, enabling ionic interactions with aspartate or glutamate residues in receptor binding pockets . This contrasts with analogs that replace the piperazine with neutral linkers (e.g., morpholine, where the ring oxygen abolishes basicity) or with directly attached heterocycles that lack the conformational flexibility and spacing provided by the methylene bridge . The piperazine ring additionally functions as a 'conformational anchor,' constraining the pharmacophore in an orientation that maximizes binding site complementarity . In comparison, non-basic or unsubstituted linker analogs show reduced binding enthalpy and altered selectivity profiles across aminergic and peptidergic GPCR targets .

Molecular docking Pharmacophore Ionic interactions Receptor binding

Metabolic Stability Differentiation: 1,2,4-Oxadiazole vs. Ester/Amide Linkers in Piperazine-Containing Scaffolds

The 1,2,4-oxadiazole ring is documented to confer metabolic stability against hydrolytic and oxidative enzymes, a property leveraged in multiple drug discovery programs to replace metabolically labile ester or amide bonds . Specifically, the oxadiazole heterocycle is resistant to esterase-mediated hydrolysis, a common metabolic soft spot in piperazine-containing molecules where ester linkages connect the piperazine to an aromatic warhead . In the target compound, the oxadiazole ring directly links the thiophene and the piperazinylmethyl group without an intervening ester or amide, thereby eliminating a primary site of hydrolytic cleavage. While direct metabolic stability data for this specific compound are not published, class-level evidence from the AstraZeneca matched-pair analysis demonstrates that 1,2,4-oxadiazole-containing compounds consistently exhibit superior metabolic stability in human hepatocyte assays relative to matched ester or 1,3,4-oxadiazole analogs .

Drug metabolism Pharmacokinetics Hydrolytic stability Lead optimization

Tunable Lipophilicity: Thiophen-3-yl vs. Phenyl and 2-Thiophenyl Substituents

Computational analysis of thiophen-3-yl-substituted 1,2,4-oxadiazoles reveals a cLogP range of approximately 1.0–2.5, as demonstrated by close analogs such as 3-[2-(benzenesulfonyl)ethyl]-5-(thiophen-3-yl)-1,2,4-oxadiazole (logP 2.54, logD 2.54) and 2-ethyl-5-(thiophen-3-yl)-1,3,4-oxadiazole (logP 1.99, logD 1.99) . The 3-thiophenyl attachment topology contributes a distinct electron distribution compared to the 2-thiophenyl isomer, affecting the dipole moment of the oxadiazole ring and consequently the compound's log D and blood-brain barrier permeability potential . Matched-pair comparisons demonstrate that shifting the sulfur atom from the 2- to the 3-position of the thiophene can alter log D by up to 0.3–0.5 log units, a shift sufficient to impact CNS penetration classification .

Lipophilicity Structure-activity relationship Thiophene topology ADME

High-Value Application Scenarios for 1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine Dihydrochloride


CNS Drug Discovery: High-Solubility Salt for Consistent In Vitro Neuropharmacology

The dihydrochloride salt's aqueous solubility (≥38 mg/mL in simulated gastric fluid) and the free base's moderate lipophilicity (XLogP3 = 0.7, TPSA = 82.4 Ų) make this compound immediately suitable for CNS-targeted receptor binding and functional assays without co-solvent interference. The piperazine pKa of ~9.5 ensures full protonation at assay pH, enabling reproducible ionic interactions with aminergic and peptidergic GPCR targets . Researchers can prepare DMSO stock solutions at concentrations exceeding 10 mM and dilute into aqueous assay buffers without precipitation, a critical advantage over the free base form.

Focused Library Design: 1,2,4-Oxadiazole Scaffold with Defined log D Offset

The 1,2,4-oxadiazole regioisomer in this compound provides a log D that is systematically ~1.2 units higher than its 1,3,4-oxadiazole matched pair . This property can be exploited in parallel library synthesis where both 1,2,4- and 1,3,4-oxadiazole analogs are prepared from a common thiophene-3-carboxylic acid precursor. Comparing matched pairs allows medicinal chemistry teams to rapidly assess the impact of oxadiazole regioisomerism on permeability, metabolic stability, and off-target liability without altering the rest of the molecule.

Salt Form Selection Guide: Dihydrochloride as the Preferred Form for In Vivo Formulation

For in vivo pharmacokinetic and efficacy studies requiring intraperitoneal or oral dosing, the dihydrochloride salt's solubility of ≥38 mg/mL in simulated gastric fluid plus the favorable LogD (pH 7.4) of -0.40 supports formulation in aqueous vehicles without the need for cyclodextrins or surfactants. This contrasts with the free base, which requires co-solvents (e.g., DMSO/PEG400 mixtures) that can confound PK interpretation and cause vehicle-related toxicity. Procurement specifications should explicitly request the dihydrochloride salt (CAS 1052550-57-8) with purity ≥95% (HPLC) to ensure batch-to-batch consistency in formulation performance .

Thiophene Topology SAR: Differentiating 3-Thiophenyl from 2-Thiophenyl and Phenyl Warheads

The 3-thiophenyl substitution pattern on the oxadiazole core provides a distinct electronic and steric profile compared to the 2-thiophenyl and phenyl variants . In structure-activity relationship (SAR) campaigns, incorporating this compound as a reference standard allows teams to quantify the contribution of thiophene regiochemistry to target potency and selectivity. Matched-pair analysis across thiophene regioisomers can reveal whether the 3-position sulfur interaction with a target sub-pocket (e.g., a methionine or cysteine residue) is critical for activity, informing go/no-go decisions on scaffold advancement .

Quote Request

Request a Quote for 1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazinedihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.